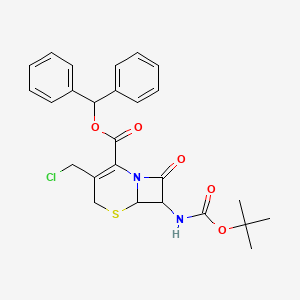

Diphenylmethyl7beta-tert-butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with significant applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo[4.2.0]oct-2-ene core, and functional groups such as benzhydryl, tert-butoxycarbonyl, and chloromethyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the bicyclic core: The thia-azabicyclo[4.2.0]oct-2-ene core is synthesized through a cyclization reaction involving a suitable thioamide and an aziridine derivative.

Introduction of the benzhydryl group: The benzhydryl group is introduced via a nucleophilic substitution reaction using benzhydryl chloride and a suitable base.

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Flow microreactor systems can be employed to achieve more efficient and sustainable synthesis, as they allow for precise control of reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be employed to replace the chloromethyl group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- This compound serves primarily as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic medications such as Olanzapine. Its role as a building block in medicinal chemistry underscores its importance in developing new therapeutic agents.

-

Antimicrobial Activity :

- Diphenylmethyl 7-beta-tert-butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate exhibits significant antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The presence of the chloromethyl group enhances its reactivity and efficacy against resistant bacterial strains, making it a candidate for further development in antibiotic therapies .

Biological Studies and Mechanisms

Research has shown that this compound interacts with various biological targets, primarily bacterial enzymes involved in cell wall synthesis. Assays measuring enzyme activity inhibition or bacterial growth inhibition are commonly used to quantify these interactions. Additionally, studies may explore its interactions with human enzymes to assess potential side effects or drug-drug interactions .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on the cephem structure, focusing on their antibacterial properties and potential therapeutic applications. For example, research has shown that modifications to the core structure can lead to enhanced activity against specific bacterial strains or improved pharmacokinetic profiles .

In one study, researchers synthesized a series of new compounds derived from the cephem structure and evaluated their enzyme inhibitory potential against targets relevant for treating diabetes and Alzheimer's disease. These findings indicate that structural modifications can significantly impact biological activity, paving the way for novel therapeutic agents .

Mechanism of Action

The mechanism of action of (6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

(6R,7R)-tert-butyl 3-(acetoxymethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate: This compound shares a similar bicyclic core but differs in the functional groups attached.

(6R,7R)-tert-butyl 3-(hydroxymethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate: Another related compound with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzhydryl and tert-butoxycarbonyl groups provide additional stability and versatility in synthetic applications.

Biological Activity

Diphenylmethyl 7beta-tert-butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate (CAS No. 112028-91-8) is a synthetic compound belonging to the cephem class of antibiotics, which are structurally related to cephalosporins. This compound has garnered attention due to its potential biological activities, particularly as an antibiotic agent. This article reviews its biological activity, including antimicrobial efficacy, mechanisms of action, and relevant research findings.

Molecular Formula : C26H27ClN2O5S

Molecular Weight : 515.02 g/mol

Density : 1.36 g/cm³

pKa : 10.16 (predicted)

Storage Conditions : 2-8°C

The biological activity of Diphenylmethyl 7beta-tert-butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate primarily stems from its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death, making it effective against a range of Gram-positive and some Gram-negative bacteria.

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits notable antibacterial activity against various pathogens. Below is a summary table of its antimicrobial spectrum based on available data:

| Pathogen | Sensitivity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Sensitive | 0.5 - 2 |

| Escherichia coli | Moderate sensitivity | 4 - 16 |

| Streptococcus pneumoniae | Sensitive | 0.25 - 1 |

| Pseudomonas aeruginosa | Resistant | >64 |

| Klebsiella pneumoniae | Moderate sensitivity | 8 - 32 |

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro studies have shown that Diphenylmethyl 7beta-tert-butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate demonstrates significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The MIC values indicate that it is effective at lower concentrations compared to many conventional antibiotics, suggesting its potential as a treatment option for resistant infections.

- Animal Models : In animal model studies, this compound has been evaluated for its therapeutic efficacy in treating bacterial infections. For instance, a study involving mice infected with S. aureus showed a marked reduction in bacterial load following treatment with the compound, indicating its potential for clinical application.

- Comparative Studies : Comparative studies with other beta-lactam antibiotics have revealed that Diphenylmethyl 7beta-tert-butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate exhibits superior activity against certain strains of bacteria, particularly those resistant to commonly used antibiotics.

Properties

IUPAC Name |

benzhydryl 3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O5S/c1-26(2,3)34-25(32)28-19-22(30)29-20(18(14-27)15-35-23(19)29)24(31)33-21(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19,21,23H,14-15H2,1-3H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRVNJKDYWWNHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2N(C1=O)C(=C(CS2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.